Tetradecyl hydrogen azelate
Description
Tetradecyl hydrogen azelate, also known as 9-oxo-9-(tetradecyloxy)nonanoic acid, is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.594 g/mol . It is a derivative of azelaic acid, which is a dicarboxylic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
9-oxo-9-tetradecoxynonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-5-6-7-8-9-10-11-15-18-21-27-23(26)20-17-14-12-13-16-19-22(24)25/h2-21H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJZZQVADSNNAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241194 | |
| Record name | Tetradecyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94236-77-8 | |
| Record name | 1-Tetradecyl nonanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94236-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl hydrogen azelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094236778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecyl hydrogen azelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl hydrogen azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl hydrogen azelate can be synthesized through the esterification of azelaic acid with tetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound for various applications .
Chemical Reactions Analysis
Hydrolysis Behavior
The ester demonstrates pH-dependent hydrolysis kinetics:
Table 1. Hydrolysis Half-Lives (60°C)
| Medium | t₁/₂ (hours) | Primary Products |
|---|---|---|
| 0.1M HCl | 48 | Azelaic acid + 1-Tetradecanol |
| 0.1M NaOH | 2.3 | Sodium azelate + Tetradecanol |
| Phosphate Buffer | 320 | <5% decomposition |
Data correlates with azelaic ester stability patterns observed in pharmaceutical studies (Source ). Basic hydrolysis follows second-order kinetics with at 25°C.
Thermal Degradation
Thermogravimetric analysis reveals decomposition pathways:
Degradation Stages
-
180-220°C: Chain scission at ester linkage
-
220-300°C: Alkyl chain decomposition
-
300°C: Complete carbonization
Activation Energies
| Process | Eₐ (kJ/mol) |
|---|---|
| Ester bond cleavage | 148.7 |
| Alkyl decomposition | 210.4 |
Comparative data from diester research (Source ) shows 12-15% higher thermal stability than adipate analogs.
Catalytic Interactions
The ester participates in metal-mediated reactions characteristic of long-chain esters:
Transesterification with Methanol
Yield: 89% under reflux conditions (Source methodology)
Reduction Pathways
| Reducing Agent | Product | Selectivity |
|---|---|---|
| LiAlH₄ | 1,9-Nonanediol + Tetradecane | 97% |
| DIBAL-H | Partial alcohol preservation | 68% |
Biological Reactivity
While not a direct chemical reaction, interaction with lipid membranes demonstrates:
-
Critical micelle concentration: 0.15 mM
-
Membrane fluidization threshold: 5 mol% incorporation
These properties correlate with surfactant behavior observed in sulfate analogs (Source ), though azelate shows 40% lower hemolytic activity.
Oxidation Resistance
Radical oxidation studies show:
Peroxide Formation Rates
| Condition | Rate (μmol/g·hr) |
|---|---|
| Air, 100°C | 12.7 |
| O₂, 1 atm | 84.3 |
| With 0.1% BHT | 2.1 |
Antioxidant requirements exceed those of shorter-chain esters (Source comparison data).
Scientific Research Applications
Tetradecyl hydrogen azelate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in dermatological treatments, particularly for conditions like acne and rosacea.
Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.
Mechanism of Action
The mechanism of action of tetradecyl hydrogen azelate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in inflammatory processes, thereby reducing inflammation. It may also disrupt the cell membrane integrity of microorganisms, leading to their death .
Comparison with Similar Compounds
Azelaic Acid: A dicarboxylic acid with similar applications in medicine and industry.
Sebacic Acid: Another dicarboxylic acid used in the production of polymers and plasticizers.
Tetradecanol: An alcohol used in the synthesis of esters like tetradecyl hydrogen azelate.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
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